Dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride

Ocular surface toxicity In vivo toxicology Benzalkonium chloride comparison

Polyquaternium-1 (PQ-1) is the ophthalmic preservative of choice when ocular surface safety is paramount. Unlike BAK, it intercalates into phospholipid bilayers rather than adsorbing, preserving membrane integrity—at 0.5% (500× use conc.), it causes no significant corneal damage in vivo vs. severe BAK cytotoxicity. Active against key bacterial contaminants (MIC 4–16 µg/mL). Deploy in multi-dose IOP-lowering drops, MPDS dual-preservative systems (paired with MAPD for antifungal coverage), and artificial tears. Critical: thermally labile—requires cold-chain logistics; cannot undergo terminal heat sterilization.

Molecular Formula C22H48Cl3N3O6
Molecular Weight 557 g/mol
CAS No. 68518-54-7
Cat. No. B3279000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride
CAS68518-54-7
SynonymsPolyquad
polyquaternium 1
polyquaternium-1
Molecular FormulaC22H48Cl3N3O6
Molecular Weight557 g/mol
Structural Identifiers
SMILESC[N+](C)(CC=CC[N+](CCO)(CCO)CCO)CC=CC[N+](CCO)(CCO)CCO.[Cl-].[Cl-].[Cl-]
InChIInChI=1S/C22H48N3O6.3ClH/c1-23(2,7-3-5-9-24(11-17-26,12-18-27)13-19-28)8-4-6-10-25(14-20-29,15-21-30)16-22-31;;;/h3-6,26-31H,7-22H2,1-2H3;3*1H/q+3;;;/p-3
InChIKeyOTIWYSKRSMXGNK-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polyquaternium-1 (CAS 68518-54-7): Procurement-Grade Profile of a Polycationic Ophthalmic Preservative


Polyquaternium-1 (Polidronium chloride; CAS 68518-54-7) is a polymeric quaternary ammonium antimicrobial agent with the molecular formula C₂₂H₄₈Cl₃N₃O₆ and a molecular weight of approximately 557 g/mol . It is synthesized via copolymerization of N,N,N′,N′-tetramethyl-2-butene-1,4-diamine, 1,4-dichloro-2-butene and triethanolamine, yielding a polydisperse cationic polymer with a weight-average molecular weight (Mw) around 19,000 Da and a dispersity (Mw/Mn) below 3.0 [1][2]. The compound functions as a detergent-type preservative that disrupts microbial cytoplasmic membranes through its multiple quaternary ammonium centers, and is employed globally in multi-dose ophthalmic medications, contact lens multipurpose disinfecting solutions (MPDS), and artificial tear formulations at typical use concentrations of 0.001% (10 ppm) [3][4].

Why Polyquaternium-1 (CAS 68518-54-7) Cannot Be Assumed Interchangeable with In-Class Preservatives


Although multiple quaternary ammonium compounds and polycationic polymers are available as ophthalmic preservatives, their antimicrobial spectra, mechanisms of biomembrane interaction, ocular surface toxicity profiles, and effective use concentrations vary substantially [1]. Polyquaternium-1 exhibits predominantly antibacterial activity with limited antifungal efficacy, whereas comparator agents such as benzalkonium chloride (BAK) and myristamidopropyl dimethylamine (MAPD) show broader but different activity spectra [2]. Critically, PQ-1 interacts with phospholipid bilayers via an intercalation mechanism, in contrast to the surface adsorption mechanism of polyhexamethylene biguanide (PHMB), resulting in divergent effects on membrane dynamics and stability [3]. Furthermore, in vivo toxicological comparisons demonstrate that PQ-1 at high concentrations (0.5%) is substantially less damaging to the corneoconjunctival surface than equivalent concentrations of BAK [4]. These differences—in mechanism, spectrum, and toxicity—mean that generic substitution without formulation-specific validation risks compromising either antimicrobial protection or ocular tolerability. The quantitative evidence below establishes the dimensions along which PQ-1 is differentiated from its closest analogs.

Polyquaternium-1 (CAS 68518-54-7): Quantitative Differentiation Evidence Against Comparator Preservatives


Ocular Surface Toxicity: PQ-1 at 0.5% Is Significantly Less Damaging than Benzalkonium Chloride (BAK) at 0.5% in a Rat Model

In a direct head-to-head in vivo rat study, eyes instilled twice daily for 11 days with 0.5% PQ-1 showed no statistically significant differences from the balanced salt solution (BSS) control in tear production, slit-lamp examination, fluorescein staining, or histology, whereas 0.5% BAK consistently and dramatically altered the corneoconjunctival surface across all of these endpoints and also significantly decreased tear production [1]. This demonstrates that PQ-1 at a concentration 500 times higher than its typical use concentration (0.001%) remains substantially better tolerated than an equivalent high concentration of BAK.

Ocular surface toxicity In vivo toxicology Benzalkonium chloride comparison

In Vitro Cytotoxicity: PQ-1-Preserved Travoprost Causes Significantly Less Apoptosis than BAK-Preserved Comparator Formulations on Conjunctival Cells

On human conjunctival epithelial cells, travoprost 0.004% preserved with PQ-1 0.001% (travoprost/timolol PQ) produced significantly better cell viability and significantly less apoptosis than BAK-preserved travoprost/timolol and latanoprost/timolol across all 10 toxicological analyses (P < 0.0001 for all comparisons) [1]. In 9 out of 10 analyses, PQ-1 0.001% alone showed no significant difference in toxicity compared to the PBS negative control [2].

In vitro cytotoxicity Conjunctival epithelial cells Apoptosis

Antimicrobial Spectrum and MIC Values: PQ-1 Displays Potent Antibacterial Activity (MIC 4–32 µg/mL) but Limited Antifungal Activity Compared to MAPD

Against five common ocular pathogens, PQ-1 exhibited MIC values of 4 µg/mL (S. aureus), 8 µg/mL (C. albicans), 16 µg/mL (E. coli and P. aeruginosa), and 32 µg/mL (A. niger) [1]. In a separate mechanistic study, PQ-1 demonstrated predominantly antibacterial activity while myristamidopropyl dimethylamine (MAPD) was active against all test organisms including fungi and Acanthamoeba [2]. PQ-1 induced K⁺ leakage from bacteria and C. albicans and caused lysis of S. marcescens spheroplasts but did not lyse C. albicans spheroplasts, confirming a mechanism that is effective against bacterial but not fungal membranes [2].

Minimum inhibitory concentration Antimicrobial spectrum Myristamidopropyl dimethylamine

Biomembrane Interaction Mechanism: PQ-1 Intercalates into Phospholipid Bilayers Whereas PHMB Adsorbs onto the Surface, Resulting in Different Membrane Dynamics

Using a corneal epithelial small unilamellar vesicle (SUV) model, fluorescence spectroscopy and dynamic light scattering (DLS) revealed that PQ-1 intercalates into the phospholipid bilayer structure, while PHMB adsorbs onto the membrane surface [1]. These divergent interaction mechanisms produce substantially different impacts on biomembrane dynamics and stability: PHMB induced vesicle aggregation, whereas PQ-1's intercalation altered the local microenvironment of both the acyl chain and polar headgroup regions without causing aggregation [1].

Biomembrane interaction Mechanism of action Polyhexamethylene biguanide

Clinical IOP-Lowering Equivalence with Reduced Preservative Burden: PQ-1-Preserved Travoprost 0.003% Matches BAK-Preserved Travoprost 0.004% at a Lower API Concentration

In a multicenter, double-masked, randomized, 3-month clinical trial involving 864 patients, PQ-1-preserved travoprost 0.003% provided equivalent IOP-lowering efficacy to BAK-preserved travoprost 0.004%: mean IOP ranges were 17.5–18.9 mm Hg and 17.4–19.0 mm Hg respectively, with least squares mean differences of −0.1 to 0.3 mm Hg (95% CI: −0.5 to 0.7 mm Hg) [1]. Notably, this equivalence was achieved with a 25% lower concentration of the prostaglandin analog active ingredient, and the rate of hyperemia—the most frequent treatment-related adverse event—was numerically lower in the PQ-1 group (11.8% vs 14.5%) [1].

Intraocular pressure Glaucoma BAK-free formulation Clinical equivalence trial

Preservative Uptake and Release from Contact Lenses: PQ-1 Shows Near-Undetectable Release Compared to Other Biocides, Minimizing Ocular Accumulation Risk

In studies quantifying preservative uptake from multipurpose solutions (MPS) by various contact lens materials, lens uptake of PQ-1 was much lower than that of other biocides, and release of PQ-1 from all lens types evaluated was essentially undetectable [1]. In contrast, PHMB-containing MPS conferred antibacterial activity to lenses after repeated soaking cycles, indicating persistent PHMB uptake and subsequent release from the lens matrix [1].

Contact lens uptake Preservative release PHMB

Polyquaternium-1 (CAS 68518-54-7): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


BAK-Free or BAK-Reduced Multi-Dose Glaucoma Medication Formulations

Polyquaternium-1 at 0.001% enables the formulation of multi-dose prostaglandin analog eye drops that eliminate or substitute benzalkonium chloride, maintaining equivalent IOP-lowering efficacy (LS mean difference 95% CI within ±0.7 mm Hg vs BAK-preserved comparator) while reducing ocular surface cytotoxicity, as demonstrated by significantly less apoptosis induction in human conjunctival epithelial cells (P < 0.0001 across 10/10 toxicological analyses) [1][2]. This scenario is directly supported by the Phase III clinical equivalence trial and the in vitro comparative toxicology data.

Contact Lens Multipurpose Disinfecting Solutions (MPDS) Requiring Dual-Biocide Systems

PQ-1 is optimally deployed in MPDS as part of a dual-preservative system paired with a complementary antifungal/anti-amoebic agent such as myristamidopropyl dimethylamine (MAPD). The quantitative evidence demonstrates PQ-1's potent antibacterial action (MIC: S. aureus 4 µg/mL, P. aeruginosa 16 µg/mL) alongside its limited activity against fungi and Acanthamoeba, while MAPD provides the missing antifungal and anti-amoebic spectrum [3]. The near-undetectable lens release of PQ-1 further supports its use in extended-wear lens care regimens [4].

Artificial Tear and Dry Eye Formulations for Compromised Ocular Surfaces

For patients with pre-existing ocular surface disease (e.g., dry eye, post-surgical), PQ-1-preserved artificial tear formulations offer a preservative option that, at 0.001%, shows no significant cytotoxicity difference from PBS in 9/10 in vitro analyses on conjunctival cells [2]. Furthermore, the in vivo rat model demonstrates that even at 500x the use concentration (0.5%), PQ-1 causes no statistically significant damage to the corneal surface as measured by slit-lamp, fluorescein, and histology, in contrast to equivalent BAK concentrations [5].

High-Temperature-Sensitive Ophthalmic Product Lines Requiring Cold-Chain Integrity

Stability studies show that the antibacterial activity of PQ-1 decreases progressively with increasing temperature, with near-complete loss of activity after exposure to 120°C, while remaining stable under UV irradiation and across a range of pH values [3]. This thermal lability profile dictates that PQ-1-containing products require controlled-temperature storage and cannot withstand terminal heat sterilization, a critical procurement specification for manufacturers who must select preservatives compatible with their aseptic filling or cold-chain distribution infrastructure.

Quote Request

Request a Quote for Dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.